4-(Diphenylmethylidene)naphthalen-1(4H)-one
Description
1(4H)-Naphthalenone, 4-(diphenylmethylene)- is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a naphthalenone core with a diphenylmethylene substituent at the 4-position
Properties
CAS No. |
5690-41-5 |
|---|---|
Molecular Formula |
C23H16O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-benzhydrylidenenaphthalen-1-one |
InChI |
InChI=1S/C23H16O/c24-22-16-15-21(19-13-7-8-14-20(19)22)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16H |
InChI Key |
NVFDCMZCQVQUMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-naphthalenone, 4-(diphenylmethylene)- typically involves the reaction of naphthalenone with diphenylmethane under specific conditions. One common method is the Friedel-Crafts alkylation reaction, where naphthalenone is treated with diphenylmethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the naphthalenone to form the desired product .
Industrial Production Methods
In industrial settings, the production of 1(4H)-naphthalenone, 4-(diphenylmethylene)- can be scaled up using continuous flow methods. These methods offer advantages such as increased efficiency, higher yields, and better control over reaction conditions. For example, the use of microreactors allows for precise temperature and pressure control, leading to improved product quality and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1(4H)-Naphthalenone, 4-(diphenylmethylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the naphthalenone core to a dihydronaphthalene derivative.
Substitution: Electrophilic substitution reactions can introduce new substituents at specific positions on the naphthalenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1(4H)-naphthalenone, 4-(diphenylmethylene)- can yield naphthoquinones or carboxylic acids, while reduction can produce dihydronaphthalene derivatives .
Scientific Research Applications
1(4H)-Naphthalenone, 4-(diphenylmethylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1(4H)-naphthalenone, 4-(diphenylmethylene)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated by the formation of hydrogen bonds, hydrophobic interactions, and π-π stacking with aromatic residues in the target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Shares the diphenylmethylene group but lacks the naphthalenone core.
Naphthalenone Derivatives: Compounds with similar naphthalenone cores but different substituents at the 4-position.
Uniqueness
1(4H)-Naphthalenone, 4-(diphenylmethylene)- is unique due to the combination of the naphthalenone core and the diphenylmethylene substituent. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
